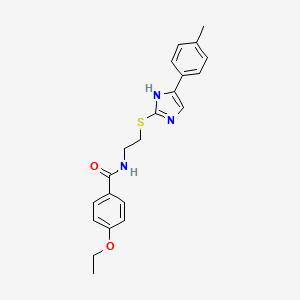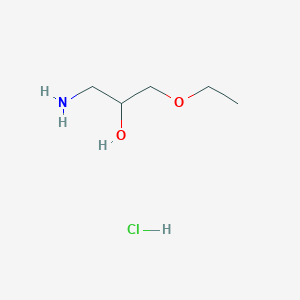![molecular formula C22H25N3O2S B2967276 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897487-10-4](/img/structure/B2967276.png)
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound . This class of compounds has been found to have significant pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzothiazole ring attached to a piperazine ring and a phenylpropanone group. The benzothiazole ring contains a sulfur and a nitrogen atom .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antimicrobial Agents
The compound’s structure suggests potential as an antimicrobial agent. Benzothiazole derivatives have been studied for their efficacy against various bacterial and fungal species . The presence of the piperazine ring could enhance membrane permeability, increasing the compound’s effectiveness.
Pharmacology: Anti-tubercular Activity
Recent research has highlighted benzothiazole-based compounds as promising anti-tubercular agents . Their ability to inhibit the growth of Mycobacterium tuberculosis could be leveraged in the development of new treatments for tuberculosis.
Biochemistry: Enzyme Inhibition
In biochemistry, this compound could serve as a scaffold for designing enzyme inhibitors. The benzothiazole moiety is known to interact with various enzymes, potentially leading to the development of novel inhibitors that can regulate metabolic pathways or treat diseases .
Chemical Engineering: Process Optimization
In chemical engineering, the compound could be used in process optimization studies. Its unique structure might influence the synthesis of other complex molecules, potentially leading to more efficient production methods .
Material Science: Organic Electronic Materials
The electronic properties of benzothiazole make it a candidate for use in organic electronic materials. Its incorporation into polymers or small molecules could result in materials with desirable electronic characteristics for applications like organic light-emitting diodes (OLEDs) .
Environmental Science: Pollutant Degradation
Benzothiazole derivatives could be explored for their role in the degradation of environmental pollutants. Their chemical structure may facilitate the breakdown of harmful organic compounds, contributing to cleaner environmental technologies .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as piperazine derivatives, have a wide range of biological activities and can act as dopamine and serotonin antagonists . They are often used as antipsychotic drug substances .
Mode of Action
Similar benzothiazole-based compounds have shown inhibitory effects against mycobacterium tuberculosis . These compounds may interact with their targets, causing changes that inhibit the function of the target molecules .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Result of Action
Similar benzothiazole derivatives have shown better inhibition potency against mycobacterium tuberculosis compared to standard reference drugs .
Action Environment
It’s known that the solid condensation products of similar chemical components are air-stable and dissolvable in various solvents .
Propiedades
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-8-10-18(27-2)20-21(16)28-22(23-20)25-14-12-24(13-15-25)19(26)11-9-17-6-4-3-5-7-17/h3-8,10H,9,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHURWHUHJXDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2967193.png)
![5-[(E)-2-(2-Tert-butyl-1,3-thiazol-5-yl)ethenyl]pyrazine-2-carbonitrile](/img/structure/B2967196.png)
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2967197.png)



![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2967203.png)





![2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2967212.png)
